1-Chloro-3-propoxyacetone

Description

1-Chloro-3-hydroxyacetone (CAS 24423-98-1) is a chlorinated ketone derivative with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.525 g/mol . It is also known by synonyms such as 1-chloro-3-hydroxypropanone, 3-chloro-1-hydroxyacetone, and 1-hydroxy-3-chloroacetone . The compound is structurally characterized by a hydroxyl (-OH) group at the third carbon and a chlorine atom at the first carbon of the acetone backbone . Its ChemSpider ID is 81703, and it is regulated under EC number 246-239-6 .

Safety data indicate that 1-Chloro-3-hydroxyacetone requires careful handling. Inhalation may necessitate immediate oxygen administration or artificial respiration, and contact with skin or eyes demands thorough rinsing .

Properties

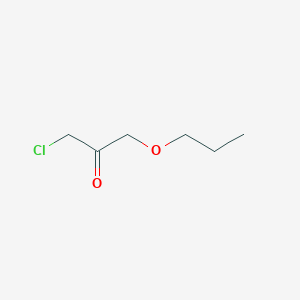

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

1-chloro-3-propoxypropan-2-one |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-9-5-6(8)4-7/h2-5H2,1H3 |

InChI Key |

DASDXHZRVCSYEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-3-hydroxyacetone with structurally or functionally related chlorinated ketones, emphasizing physicochemical properties, toxicity, and regulatory data.

Chloroacetone (1-Chloro-2-propanone)

- Molecular Formula : C₃H₅ClO

- CAS Number : 78-95-5 (inferred from )

- Synonyms: Acetonyl chloride, monochloroacetone, chloropropanone .

- Key Differences :

- Structure : Chloroacetone has a chlorine atom at the second carbon (C2) instead of C1, and lacks a hydroxyl group .

- Toxicity : Chloroacetone is classified as a lacrimator (tear gas) with acute exposure guidelines (AEGL-1: 0.17 ppm, AEGL-2: 0.51 ppm) due to severe respiratory and ocular irritation .

- Regulatory Status : Listed under EPA hazardous substance databases and subject to stricter handling protocols compared to 1-Chloro-3-hydroxyacetone .

3-Chloro-1,1,1-trifluoroacetone (CAS 431-37-8)

- Molecular Formula : C₃H₂ClF₃O

- CAS Number : 431-37-8 .

- Key Differences: Structure: Features a trifluoromethyl (-CF₃) group at C1 and chlorine at C3, introducing strong electron-withdrawing effects . Reactivity: The trifluoro substitution enhances stability against nucleophilic attacks but increases volatility. Safety Data: Limited hazard classification, though first-aid measures align with general chlorinated ketone protocols (e.g., oxygen therapy for inhalation) .

1,1,1-Trichloroacetone (CAS 918-00-3)

- Molecular Formula : C₃H₃Cl₃O

- CAS Number : 918-00-3 .

- Key Differences: Structure: Three chlorine atoms at C1, increasing molecular weight (181.46 g/mol) and density .

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound | Molecular Formula | CAS Number | EC Number | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-3-hydroxyacetone | C₃H₅ClO₂ | 24423-98-1 | 246-239-6 | -Cl (C1), -OH (C3) |

| Chloroacetone | C₃H₅ClO | 78-95-5 | N/A | -Cl (C2) |

| 3-Chloro-1,1,1-TFA | C₃H₂ClF₃O | 431-37-8 | N/A | -Cl (C3), -CF₃ (C1) |

| 1,1,1-Trichloroacetone | C₃H₃Cl₃O | 918-00-3 | 650242 | -Cl₃ (C1) |

Research Findings and Contradictions

- Toxicity Discrepancies : While chloroacetone has well-defined AEGL thresholds, 1-Chloro-3-hydroxyacetone lacks comparable data, suggesting a need for further toxicological studies .

- Regulatory Gaps : 3-Chloro-1,1,1-trifluoroacetone remains underclassified in EU databases, highlighting inconsistencies in hazard documentation for halogenated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.